(4-Cyano-2-methylphenyl)boronic acid
Overview
Description
(4-Cyano-2-methylphenyl)boronic acid is an organic compound with the molecular formula C8H8BNO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyano group at the 4-position and a methyl group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of the compound (4-Cyano-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for various organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, which can have various applications in chemical and pharmaceutical industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable under mild and functional group tolerant reaction conditions . .
Biochemical Analysis
Biochemical Properties
(4-Cyano-2-methylphenyl)boronic acid is involved in various biochemical reactions. It is used as a reactant in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties . It also plays a role in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands
Cellular Effects
It is known to influence cell function through its role in the synthesis of oligo-boronic acid receptors and aminoalkoxybiphenylnitriles
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reactant in various biochemical reactions . It is involved in the synthesis of oligo-boronic acid receptors and aminoalkoxybiphenylnitriles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyano-2-methylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the reaction of 4-cyano-2-methylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (4-Cyano-2-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Oxidation: Conversion to the corresponding phenol using oxidizing agents.
Substitution: Reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Derivatives: Produced through substitution reactions.
Scientific Research Applications
(4-Cyano-2-methylphenyl)boronic acid has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyano and methyl substituents, resulting in different reactivity and applications.
4-Cyanophenylboronic Acid: Similar structure but without the methyl group, affecting its chemical properties.
2-Methylphenylboronic Acid: Lacks the cyano group, leading to different reactivity patterns.
Uniqueness: (4-Cyano-2-methylphenyl)boronic acid is unique due to the presence of both cyano and methyl groups, which enhance its reactivity and selectivity in various chemical reactions, particularly in Suzuki-Miyaura coupling .
Properties
IUPAC Name |
(4-cyano-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCVYEOTYJCNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584927 | |
Record name | (4-Cyano-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313546-18-8 | |
Record name | B-(4-Cyano-2-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313546-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Cyano-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Cyano-2-methyl-phenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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